(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid
Overview
Description
(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a trifluoromethyl group and a tetrahydropyran moiety
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of a pyrazole derivative with a trifluoromethyl group and a tetrahydropyran moiety using boronic acid derivatives as starting materials.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less electronegative group.
Substitution Reactions: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Reduced Derivatives: Resulting from the reduction of the trifluoromethyl group.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with amino acids like serine, cysteine, and lysine, affecting enzyme activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
1-(Tetrahydro-2H-pyran-2-yl)-3-pyrazole boronic acid MIDA ester
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Properties
IUPAC Name |
[2-(oxan-2-yl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N2O3/c11-9(12,13)6-5-7(10(16)17)15(14-6)8-3-1-2-4-18-8/h5,8,16-17H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVABFYRULQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C2CCCCO2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681711 | |
Record name | [1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141878-45-6 | |
Record name | [1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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